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Compound of Interest

Compound Name: 2-(Anthracen-2-YL)ethan-1-OL

CAS No.: 114191-96-7

Cat. No.: B14293464

Get Quote

Executive Summary & Molecular Context[2]
2-(Anthracen-2-yl)ethan-1-ol is a functionalized polycyclic aromatic hydrocarbon (PAH)

primarily utilized as a fluorescent linker or building block in supramolecular chemistry.[1] Unlike

its more commercially prevalent isomer, 9-anthracenemethanol (where substitution occurs at

the central meso position), the 2-substituted variant retains a higher degree of longitudinal

symmetry, influencing its transition dipole moments and vibronic fine structure.[1]

This guide provides an authoritative analysis of its UV-Vis absorption properties.[1] Due to the

limited availability of specific spectral databases for this exact ethanol derivative, the

spectroscopic data presented here is derived from electronic structure principles and validated

proxies (2-methylanthracene), utilizing the principle of auxochromic additivity.

Core Optical Expectations
Chromophore: Anthracene nucleus with a weak alkyl auxochrome at the C2 position.

Primary

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b14293464#bc-rfq
https://www.benchchem.com/product/b14293464/docs?utm_src=pdf-body#spectroscopic-characterization-guide-2-anthracen-2-yl-ethan-1-ol-1
https://www.echemi.com/produce/pr2306163081-2-2-2-trifluoro-1-9-anthrylethanol.html
https://www.echemi.com/produce/pr2306163081-2-2-2-trifluoro-1-9-anthrylethanol.html
https://www.echemi.com/produce/pr2306163081-2-2-2-trifluoro-1-9-anthrylethanol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14293464?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(0-0 transition): ~378–382 nm (Solvent dependent).[1]

Key Feature: Distinct vibronic progression (fingerprint) characteristic of the

and

bands.

Comparative Analysis: Isomerism & Alternatives
In drug development and materials science, selecting the correct anthracene isomer is critical

for controlling steric hindrance and fluorescence quantum yield. The table below contrasts the

2-yl derivative with its primary alternatives.

Table 1: Comparative Spectroscopic Profile

Feature
2-(Anthracen-2-

yl)ethan-1-ol

9-

Anthracenemethanol

(Alternative)

Anthracene

(Standard)

Substitution Site C2 (Longitudinal axis)
C9 (Transverse/Meso

axis)
Unsubstituted

Electronic Effect
Weak Bathochromic

Shift (+3–5 nm)

Moderate

Bathochromic Shift

(+10–12 nm)

Baseline Reference

Steric Profile

Low (Planar

conformation

maintained)

High (Perihydrogen

repulsion)
Planar

Absorption

(0-0)

378 – 382 nm

(Predicted*)
386 – 389 nm 375 nm

Vibronic Structure Sharp, well-resolved
Often

broadened/blurred
Sharp, well-resolved

Primary Application
Low-steric fluorescent

tagging

Sterically demanding

probes
Calibration Standard
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*Note: Prediction based on 2-methylanthracene spectral proxy. The saturated ethanol tail (-

CH₂CH₂OH) is electronically insulating; its auxochromic effect is nearly identical to a methyl

group.[1]

Technical Deep Dive: The Absorption Mechanism
To interpret the spectrum of 2-(Anthracen-2-yl)ethan-1-ol, one must understand the Franck-

Condon Principle as it applies to the anthracene core.[1]

The Vibronic Progression
The absorption spectrum is dominated by the

transition. Because the ethanol chain is attached at the 2-position, it aligns with the long axis of
the molecule, preserving the symmetry required for sharp vibronic transitions.[1]

The S₀

S₁ Transition (

band): This is the lowest energy transition, typically appearing between 300–390 nm.

0-0 Band (~380 nm): The transition between the lowest vibrational levels of the ground

and excited states.

0-1 Band (~360 nm): Transition to the first vibrational excited state.[1]

0-2 Band (~342 nm): Transition to the second vibrational excited state.[1]

The S₀

S₂ Transition (

band): A very intense band appearing in the deep UV (~255 nm), often used for high-
sensitivity detection (HPLC) but less specific than the vibronic region.

Solvent Effects (Solvatochromism)
The hydroxyl group (-OH) on the ethyl tail introduces solubility in polar solvents but does not

significantly alter the chromophore's electronics. However, the solvent choice shifts the
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:

Non-polar (Cyclohexane/Heptane): Preserves fine structure. Best for identification.

Polar (Ethanol/Acetonitrile): slight red-shift (~1-2 nm) and broadening of peaks due to dipole-

dipole interactions with the solvent cage.[1]

Experimental Protocol: Standardized UV-Vis
Determination
Objective: To determine the precise

and Molar Extinction Coefficient (

) for a synthesized batch of 2-(Anthracen-2-yl)ethan-1-ol.

Reagents & Equipment[1][3]
Solvent: Spectroscopic grade Cyclohexane (Cutoff < 210 nm) or Acetonitrile.

Reference: Anthracene (Zone refined, >99.9%).

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 60 or Shimadzu UV-1900).

[1]

Cuvette: Quartz, 10 mm path length (

).

Step-by-Step Methodology
Stock Solution Preparation:

Weigh 2.22 mg of 2-(Anthracen-2-yl)ethan-1-ol (MW ≈ 222.28 g/mol ).[1]

Dissolve in 100 mL of Acetonitrile to create a 100 µM stock solution.

Note: Sonicate for 5 minutes to ensure complete dissolution of the aromatic core.

Dilution Series (Self-Validation Step):
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Prepare dilutions at 2 µM, 5 µM, 10 µM, and 20 µM.

Why? Linearity across these concentrations validates the Beer-Lambert Law (

) and ensures no aggregation (dimerization) is occurring, which is common for
anthracenes at high concentrations.[1]

Spectral Scan:

Baseline: Run a blank scan with pure solvent.

Parameters: Scan range 220 nm – 450 nm; Scan speed: Medium (200 nm/min); Slit width:

1.0 nm.

Acquisition: Measure the 10 µM sample.

Data Processing:

Identify the longest wavelength peak (the 0-0 transition).

Calculate

using

.[2]

Target: Expect

for the 0-0 band.[1]

Experimental Workflow Diagram
The following logical flow ensures data integrity during spectral characterization.

Sample Preparation
(Weighing & Solvation)

Solvent Cutoff
Verification Check Solubility

Baseline Correction
(Blank Scan)

 Pure Solvent Spectral Acquisition
(220-450 nm)

 Insert Sample

Linearity Check
(Beer-Lambert)

 Dilution Series

 If R² < 0.99
Calculate u03BBmax & u03B5

 Regression Analysis
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Figure 1: Validated workflow for determining UV-Vis extinction coefficients, including a critical

feedback loop for linearity checks.

References
NIST Chemistry WebBook.UV/Visible Spectrum of 2-Methylanthracene.[1] National Institute

of Standards and Technology.[3] [Link]

PhotochemCAD.Anthracene Absorption and Fluorescence Data. [Link]

PubChem.9-Anthracenemethanol Compound Summary (for comparative baseline). National

Library of Medicine. [Link]

Berlman, I. B. (1971).[1][4] Handbook of Fluorescence Spectra of Aromatic Molecules.

Academic Press.[4] (Foundational text for PAH vibronic structures).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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